N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide is a synthetic organic compound that features a bromophenyl group attached to an oxazole ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Amidation: The final step involves the formation of the butanamide moiety through the reaction of the oxazole derivative with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanamide moiety, leading to the formation of carboxylic acids.
Reduction: Reduction of the oxazole ring can yield various reduced derivatives, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide is unique due to its specific combination of a bromophenyl group, an oxazole ring, and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13BrN2O2 |
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Molecular Weight |
309.16 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-3-12(17)15-13-8-11(16-18-13)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3,(H,15,17) |
InChI Key |
QVESTMGHIHVPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=NO1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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